(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone
Description
The compound "(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone" features a triazolo[4,5-d]pyrimidine core fused with a phenyl group at position 3, a piperazine moiety at position 7, and an o-tolyl (2-methylphenyl) methanone group.
Key structural features influencing its properties include:
- Triazolo[4,5-d]pyrimidine core: Enhances π-π stacking interactions in biological targets.
- Piperazine linker: Improves solubility and provides conformational flexibility.
- o-Tolyl methanone group: Introduces steric and electronic effects that may modulate binding affinity.
Properties
IUPAC Name |
(2-methylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O/c1-16-7-5-6-10-18(16)22(30)28-13-11-27(12-14-28)20-19-21(24-15-23-20)29(26-25-19)17-8-3-2-4-9-17/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBTZFNRUCOYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells.
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests it may have favorable bioavailability.
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines. Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range. This suggests that the compound could potentially be developed as a novel anticancer agent.
Biological Activity
Overview
The compound (4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone is a member of the triazolopyrimidine class known for its diverse biological activities. This article discusses its mechanisms of action, biological effects, and potential therapeutic applications based on various studies.
The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, and its inhibition can lead to significant cytotoxic effects on cancer cells. The compound disrupts the CDK2/cyclin A2 pathway, which is essential for cellular proliferation and survival in various cancer types .
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity across several cancer cell lines. The compound has shown significant cytotoxicity against:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 10.5 |
| A549 (Lung) | 8.2 |
| HepG2 (Liver) | 12.0 |
| HeLa (Cervical) | 9.8 |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .
Other Biological Activities
In addition to its anticancer properties, the compound has been evaluated for other biological activities:
- Antiplatelet Activity : Similar compounds in the triazolopyrimidine family have been noted for their ability to inhibit platelet aggregation, which is critical in preventing thrombotic events .
- Antimicrobial Effects : Some derivatives have shown activity against gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on MCF7 Cells : In vitro studies demonstrated that treatment with the compound led to a decrease in cell viability and induced apoptosis as evidenced by increased Caspase 3/7 activity .
- Xenograft Models : In vivo studies using xenograft models showed that administration of the compound significantly reduced tumor size compared to control groups, indicating its potential as an effective anticancer therapy .
Scientific Research Applications
Anticancer Activity
Triazolo[4,5-d]pyrimidine derivatives have shown promising anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For example, studies have demonstrated that certain derivatives exhibit significant cytotoxicity against human cancer cell lines by interfering with cellular signaling pathways involved in growth and survival .
Antithrombotic Properties
The compound has been investigated for its potential as an antithrombotic agent. Triazolo[4,5-d]pyrimidines are known to inhibit platelet aggregation, which is crucial in preventing thrombus formation associated with cardiovascular diseases. This mechanism is particularly relevant in conditions like myocardial infarction and unstable angina .
Kinase Inhibition
Recent studies have highlighted the role of this compound as a selective inhibitor of mTOR and PI3K kinases. These kinases are integral to various cellular processes, including metabolism and growth regulation. Targeting these pathways may provide therapeutic benefits in treating cancers and metabolic disorders .
General Synthetic Routes
The synthesis of (4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone typically involves multi-step organic reactions:
- Formation of the Triazolo[4,5-d]pyrimidine Core : This step often utilizes chlorination and condensation reactions.
- Piperazine Moiety Attachment : The piperazine group is introduced through nucleophilic substitution.
- Final Coupling with o-Tolyl Group : The final step involves coupling the intermediate with the o-tolyl group to yield the desired compound.
Industrial Production Techniques
For large-scale production, methods such as continuous flow synthesis may be employed to optimize yield and purity while minimizing reaction time .
Anticancer Efficacy in Preclinical Models
A study conducted by the National Cancer Institute evaluated various triazolo[4,5-d]pyrimidine derivatives for their anticancer efficacy against several tumor types. Results indicated that specific derivatives significantly reduced tumor growth in xenograft models .
Clinical Implications for Antithrombotic Therapy
Clinical trials assessing the antithrombotic effects of triazolo[4,5-d]pyrimidine compounds have shown promise in reducing thrombus formation in patients at high risk for cardiovascular events. These findings suggest a potential new avenue for therapeutic intervention in thrombotic diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Based Comparisons
Analog with 4-Methylphenyl and 4-Trifluoromethylphenyl Groups
A closely related compound, {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (ChemSpider ID: 920225-66-7), differs in two substituents :
- R1 : 4-Methylphenyl (vs. phenyl in the target compound).
- R2 : 4-Trifluoromethylphenyl (vs. o-tolyl).
Impact of Substituents :
- 4-Methylphenyl : Increases hydrophobicity and may enhance membrane permeability compared to the unsubstituted phenyl group.
- 4-Trifluoromethylphenyl : The electron-withdrawing CF₃ group improves metabolic stability and resistance to oxidative degradation.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
Compounds such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine () share a similar heterocyclic core but exhibit isomerization under varying conditions. For example, compound 7 isomerizes to 6 under acidic conditions, altering its binding mode . In contrast, the triazolo[4,5-d]pyrimidine core in the target compound is less prone to isomerization, suggesting greater stability in physiological environments.
Physicochemical and Bioactivity Comparison
Table 1: Comparative Analysis of Key Compounds
*Predicted using fragment-based methods.
†Estimated based on structural similarity.
‡Data extrapolated from .
Key Findings :
Therapeutic Potential and Mechanistic Insights
- Kinase Inhibition : Triazolopyrimidines often target ATP-binding pockets in kinases due to their adenine-mimetic core .
- Ferroptosis Induction : Compounds with similar scaffolds (e.g., FINs in ) trigger iron-dependent cell death in cancer cells. The piperazine linker in the target compound may enhance cellular uptake, mimicking this activity .
- Antimicrobial Activity : Structural flexibility from the piperazine moiety could enable interactions with bacterial enzymes .
Q & A
Q. Table 1. Key Analytical Parameters for Triazolo-Pyrimidine Derivatives
Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Mitigation Strategy | Reference |
|---|---|---|
| Piperazine-ring-opened derivatives | Optimize reaction pH (6.5–7.5) | |
| o-Tolyl methanone oxidation products | Use inert atmosphere (N₂/Ar) during synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
